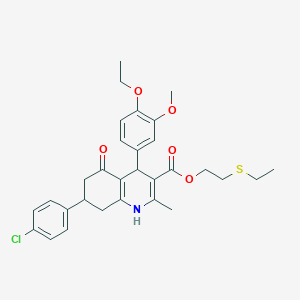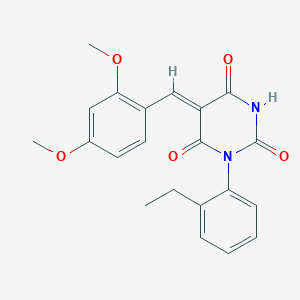![molecular formula C16H23ClN2O B4949545 1-[4-(mesityloxy)butyl]-1H-imidazole hydrochloride](/img/structure/B4949545.png)
1-[4-(mesityloxy)butyl]-1H-imidazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(mesityloxy)butyl]-1H-imidazole hydrochloride, also known as MIBI, is a radiopharmaceutical used in medical imaging. It is a lipophilic cationic compound that is taken up by the mitochondria of living cells. MIBI has been used in the diagnosis of various diseases, including cancer, heart disease, and thyroid disorders.
Mechanism of Action
1-[4-(mesityloxy)butyl]-1H-imidazole hydrochloride is taken up by the mitochondria of living cells. Mitochondria are the powerhouses of the cell, responsible for producing energy in the form of ATP. 1-[4-(mesityloxy)butyl]-1H-imidazole hydrochloride is a lipophilic cationic compound, meaning that it is positively charged and can easily pass through the cell membrane. Once inside the cell, 1-[4-(mesityloxy)butyl]-1H-imidazole hydrochloride is trapped by the mitochondria due to its lipophilic nature. This allows for the visualization of areas of high metabolic activity, such as tumors or areas of reduced blood flow to the heart.
Biochemical and Physiological Effects
1-[4-(mesityloxy)butyl]-1H-imidazole hydrochloride has no known biochemical or physiological effects on the body. It is a relatively safe compound that is eliminated from the body within a few hours of administration.
Advantages and Limitations for Lab Experiments
1-[4-(mesityloxy)butyl]-1H-imidazole hydrochloride has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it can be easily labeled with radioisotopes for use in medical imaging. 1-[4-(mesityloxy)butyl]-1H-imidazole hydrochloride is also a lipophilic compound, meaning that it can easily enter cells and be taken up by mitochondria. This allows for the visualization of areas of high metabolic activity, such as tumors or areas of reduced blood flow to the heart.
However, there are also limitations to the use of 1-[4-(mesityloxy)butyl]-1H-imidazole hydrochloride in lab experiments. 1-[4-(mesityloxy)butyl]-1H-imidazole hydrochloride has a relatively short half-life, meaning that it must be used soon after synthesis. In addition, 1-[4-(mesityloxy)butyl]-1H-imidazole hydrochloride is not specific to any particular type of cancer or disease, meaning that it may not be effective in all cases.
Future Directions
There are several future directions for the use of 1-[4-(mesityloxy)butyl]-1H-imidazole hydrochloride in medical imaging. One area of research is the development of new radiopharmaceuticals that are more specific to certain types of cancer or disease. Another area of research is the use of 1-[4-(mesityloxy)butyl]-1H-imidazole hydrochloride in combination with other imaging techniques, such as CT or MRI, to improve diagnostic accuracy. Finally, there is ongoing research into the use of 1-[4-(mesityloxy)butyl]-1H-imidazole hydrochloride in the treatment of cancer, as it has been shown to have some anticancer properties in vitro.
Synthesis Methods
1-[4-(mesityloxy)butyl]-1H-imidazole hydrochloride is synthesized by reacting 2-iodobutane with mesityl oxide in the presence of potassium carbonate. The resulting product is then reacted with 1H-imidazole in the presence of hydrochloric acid to form 1-[4-(mesityloxy)butyl]-1H-imidazole hydrochloride hydrochloride. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
1-[4-(mesityloxy)butyl]-1H-imidazole hydrochloride is commonly used in medical imaging to diagnose various diseases. It is particularly useful in the diagnosis of cancer, as it can detect the presence of tumors and metastases. 1-[4-(mesityloxy)butyl]-1H-imidazole hydrochloride is also used in the diagnosis of heart disease, as it can detect areas of reduced blood flow to the heart. In addition, 1-[4-(mesityloxy)butyl]-1H-imidazole hydrochloride is used in the diagnosis of thyroid disorders, as it can detect the presence of thyroid nodules and cancer.
properties
IUPAC Name |
1-[4-(2,4,6-trimethylphenoxy)butyl]imidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O.ClH/c1-13-10-14(2)16(15(3)11-13)19-9-5-4-7-18-8-6-17-12-18;/h6,8,10-12H,4-5,7,9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJWABRXAXYUMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCCCCN2C=CN=C2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1'-{2-[(4-methylbenzyl)oxy]-1,3-propanediyl}diazepane dihydrochloride](/img/structure/B4949466.png)
![N-{3-[4-(4-chlorophenyl)-1-piperazinyl]propyl}-N'-phenylurea](/img/structure/B4949474.png)
![1,3-dimethyl-5-{[(2,2,6,6-tetramethyl-4-piperidinyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4949481.png)
![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B4949483.png)

![2-(1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-1H-benzimidazole](/img/structure/B4949494.png)
![4-butoxy-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4949503.png)
![2,6-dimethoxy-4-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol](/img/structure/B4949511.png)
![3-(4-fluorophenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4949529.png)
![4-[3-(2,3,6-trimethylphenoxy)propyl]morpholine oxalate](/img/structure/B4949537.png)

![4-{5-[(cyanomethyl)thio]-1H-tetrazol-1-yl}benzamide](/img/structure/B4949552.png)

![5-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]methyl}-3-(1-methyl-1H-imidazol-4-yl)-1,2,4-oxadiazole](/img/structure/B4949562.png)